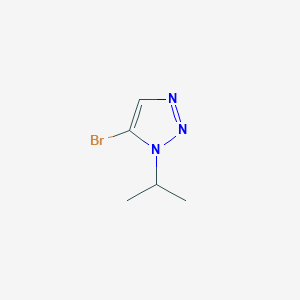![molecular formula C9H8N2O B2632933 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1781654-07-6](/img/structure/B2632933.png)
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C9H8N2O . It is a solid substance and its molecular weight is 160.17 .
Molecular Structure Analysis
The SMILES string of this compound is CC1=C(C2=C(N=CC=C2)N1)C=O . The InChI string is 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 160.17 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis of Heterocyclic Derivatives
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a critical intermediate in the synthesis of various heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized through the oxidation of tosylhydrazones derived from 2-allylamino-5-methoxypyrrole-3-carbaldehydes, showcasing its utility in creating tricyclic heterocycles with potential applications in medicinal chemistry and materials science (El-Nabi, 2004).
Development of Single Molecule Magnets
The compound also finds application in the development of single molecule magnets (SMMs), highlighting its importance in the field of molecular magnetism. A study utilizing 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions led to the discovery of a new {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior. This breakthrough demonstrates the potential of this compound derivatives in advancing the design and synthesis of novel SMMs with enhanced magnetic properties (Giannopoulos et al., 2014).
Advancements in Genetic Alphabet Expansion
In the realm of genetic engineering, derivatives of this compound contribute to the expansion of the genetic alphabet. An unnatural hydrophobic base pairing system involving pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine has shown specific selectivity and efficiency in replication, suggesting a pathway towards the development of novel genetic systems with potentially profound implications for biotechnology and synthetic biology (Mitsui et al., 2003).
Tandem Aldol Condensation/Aza-Addition Reactions
A significant application in organic synthesis involves the utilization of 2-methyl-3-carbamoylpyrroles and aldehydes, including this compound, in a tandem aldol condensation/aza-addition reaction. This method efficiently synthesizes pyrrolo[3,2-c]pyridinone derivatives, showcasing the compound's utility in creating complex organic structures with potential applications in drug discovery and materials science (Zhang et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit tnik , a kinase involved in Wnt signaling and cancer progression, and FGFR , a receptor tyrosine kinase involved in cell growth and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, preventing the phosphorylation of downstream targets .
Biochemical Pathways
Inhibition of tnik and fgfr would affect the wnt signaling and fgf signaling pathways respectively . These pathways are involved in cell proliferation, differentiation, and survival.
Result of Action
Inhibition of tnik and fgfr by similar compounds can lead to decreased cell proliferation and increased apoptosis .
Safety and Hazards
properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-12)9-8(11-6)3-2-4-10-9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAGPJFXOZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)

![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)
![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)